N-(2-phenylethyl)methanesulfonamide

SARS-CoV-2 Main Protease (Mpro) Molecular Docking

Fragment screens often lack structural validation, delaying lead optimization. This validated fragment hit solves that with resolved co-crystal structures. • PDB ligand JFM: co-crystallized with Mpro (5R7Y), PTP1B (5QDI, Ki 5.1 μM), norovirus 3CL protease (6T2I, 1.61 Å). • Rule-of-Three compliant (MW 199.27, XLogP3 1.5)-adds diversity to sulfonamide fragment libraries. • Defined synthesis from methanesulfonyl chloride + 2-phenylethylamine supports rapid SAR. Bypass de novo screening-procure this structurally characterized starting point.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 33893-36-6
Cat. No. B1295146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)methanesulfonamide
CAS33893-36-6
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCCC1=CC=CC=C1
InChIInChI=1S/C9H13NO2S/c1-13(11,12)10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
InChIKeyJGDDFCYMSLNOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Phenylethyl)methanesulfonamide: Physicochemical & Structural Profile


N-(2-phenylethyl)methanesulfonamide (CAS 33893-36-6) is a small-molecule sulfonamide building block (C9H13NO2S, MW 199.27 g/mol) characterized by a methanesulfonamide group attached to a 2-phenylethylamine backbone [1]. Its computed XLogP3 of 1.5, a single hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1] define a physicochemical profile that distinguishes it from the closest benzyl and benzenesulfonamide analogs. The compound carries the PDB ligand code JFM and has been co-crystallized with multiple therapeutically relevant protein targets, establishing it as a validated fragment hit in structure-based drug discovery campaigns [2][3].

Workflow Fragment-based drug discovery and structure-guided optimization campaigns
Selection Multi-target crystallographically validated sulfonamide building block with defined binding modes
Context Reported fragment hit for antiviral and metabolic disease targets; supports direct library incorporation

N-(2-Phenylethyl)methanesulfonamide: Why Generic Substitutes Fail


Within the sulfonamide fragment class, the combination of the methanesulfonyl warhead with the 2-phenylethylamine side-chain is not interchangeable with either the benzyl or benzenesulfonamide congeners. The target compound provides a unique balance of lipophilicity (XLogP3 1.5), hydrogen-bonding capacity (1 HBD, 3 HBA), and conformational flexibility (4 rotatable bonds) that the simpler N-benzylmethanesulfonamide (XLogP3 ~1.7, 3 rotatable bonds) cannot replicate [1][2]. This specific scaffold has been recognized as a privileged chemotype in patents covering libraries of N-substituted-N-phenylethylsulfonamides for drug discovery, underscoring that the phenylethyl tether is a critical pharmacophoric element, not a generic substituent [3]. Substituting to a benzyl linker or a bulkier arylsulfonyl group alters both the conformational landscape and the electronic properties of the sulfonamide NH, directly impacting target engagement profiles demonstrated in crystallographic fragment screens.

This Scaffold N-(2-phenylethyl)methanesulfonamide provides a unique balance of lipophilicity, conformational flexibility, and hydrogen-bonding capacity. 4 rotatable bonds; XLogP3 1.5; 1 HBD, 3 HBA
N-Benzyl Analog N-benzylmethanesulfonamide has altered conformational sampling (3 rotatable bonds) and higher computed lipophilicity (~1.7), which may shift target engagement profiles. Conformational landscape may differ
This Scaffold Methanesulfonyl warhead preserves low molecular weight (199.27 g/mol), leaving substantial synthetic headroom for lead optimization. Rule-of-Three compliant fragment
Benzenesulfonamide Analog N-(2-phenylethyl)benzenesulfonamide is 62 Da heavier (261.34 g/mol), which may constrain subsequent chemical elaboration and ligand efficiency metrics. MW increase may impact lead-likeness

N-(2-Phenylethyl)methanesulfonamide: Comparative Evidence & Differentiation


SARS-CoV-2 Mpro Docking vs. Lopinavir

In a molecular docking study using AutodockTools 1.5.6, the natural ligand N-(2-phenylethyl)methanesulfonamide demonstrated inhibitory activity against the SARS-CoV-2 main protease (Mpro) that was reported to be more potent than the reference drug lopinavir [1]. The binding energy of the natural ligand was −1.61 kcal/mol and the inhibition constant was 66.26 mM [1]. While the absolute binding energy value is modest, the authors explicitly state that this compound and its derivatives S1, S3, S7, and S9 provided superior inhibitory activity relative to lopinavir in this docking model, positioning the parent scaffold as a validated starting point for structure-guided optimization of Mpro inhibitors [1].

Mpro Docking vs. Lopinavir
Head-to-head
Reported more favorable binding energy and inhibition constant vs. lopinavir in docking model.
Supports in silico Mpro engagement context.
AutodockTools 1.5.6; model-specific review.
SARS-CoV-2 Main Protease (Mpro) Molecular Docking Fragment-Based Drug Discovery

Crystallographic Hit Validation Across Viral Proteases

N-(2-phenylethyl)methanesulfonamide (PDB ligand code JFM) has been co-crystallized and deposited in the Protein Data Bank as a bound ligand in at least 6 distinct PDB entries spanning SARS-CoV-2 main protease (5R7Y, 5R8T), human norovirus 3C-like protease (6T2I), protein tyrosine phosphatase 1B (5QDI), heterogeneous nuclear ribonucleoprotein A1 (9F7H), and Coxsackievirus A16 2A protease [1][2]. In the norovirus 3C-like protease fragment screen (844 fragments screened), JFM was one of only 19 total hits and one of 2 fragments that bound at the active site and showed good inhibitory activity in kinetic assays [3]. This multi-target crystallographic validation distinguishes it from the vast majority of commercial sulfonamide fragments, which lack experimentally resolved binding modes against disease-relevant targets.

Crystallographic Hit Validation
Cross-study
≥ 6 PDB entries across 5 distinct protein targets (SARS-CoV-2 Mpro, norovirus 3CLpro, PTP1B, etc.).
Enables immediate structure-guided optimization.
X-ray crystallography; resolution 1.3–1.65 Å.
Fragment Screening X-ray Crystallography Norovirus 3C-like Protease SARS-CoV-2 Mpro PTP1B

PTP1B Allosteric Inhibition Assessment

N-(2-phenylethyl)methanesulfonamide has been evaluated for biochemical inhibition of recombinant human protein tyrosine phosphatase 1B (PTP1B), a validated metabolic disease target. The compound exhibited a Ki of 5.1 μM (5.10 × 10³ nM) against recombinant human PTP1B using p-nitrophenyl phosphate (pNPP) as substrate, as determined by Dixon plot analysis [1]. A separate assay entry reports a Ki of 26 μM (2.60 × 10⁴ nM) at pH 5.5 [2]. The co-crystal structure with PTP1B (PDB 5QDI) reveals that the compound binds at an allosteric site rather than the catalytic site, a binding mode confirmed by PanDDA multi-temperature crystallographic analysis [3]. This allosteric binding mechanism differentiates it from orthosteric PTP1B inhibitors and may offer pathway-specific modulation.

PTP1B Allosteric Inhibition
Cross-study
Ki = 5.1 μM (Dixon plot); allosteric binding site confirmed by X-ray crystallography (PDB 5QDI).
Supports allosteric pathway modulation research.
Recombinant human PTP1B; pNPP substrate.
PTP1B Enzyme Inhibition Diabetes Allosteric Inhibition Fragment-Based Drug Discovery

Physicochemical Differentiation vs. N-Benzyl Analog

Compared to its closest structural analog N-benzylmethanesulfonamide (CAS 3989-45-5), N-(2-phenylethyl)methanesulfonamide offers meaningful physicochemical differentiation that impacts fragment library design. The target compound has a computed XLogP3 of 1.5 and 4 rotatable bonds [1], whereas N-benzylmethanesulfonamide has a reported XLogP of ~1.7 and only 3 rotatable bonds due to the absence of the ethylene bridge [2]. The additional methylene unit in the phenylethyl tether increases conformational sampling while maintaining a slightly lower computed lipophilicity, which is favorable for fragment-based screening where excessive lipophilicity is associated with promiscuous binding. Additionally, N-(2-phenylethyl)methanesulfonamide has a reported melting point of 45.7–48.5 °C and an LC retention time of 4.1 min [3], while N-benzylmethanesulfonamide melts at 49–51 °C [2], providing orthogonal quality-control handles.

Physicochemical vs. N-Benzyl Analog
Head-to-head
ΔXLogP ≈ −0.2; ΔRotatable bonds = +1; ΔMp ≈ −3 °C vs. N-benzylmethanesulfonamide.
Defines distinct fragment chemical space.
Computed and experimental properties.
Physicochemical Properties Lipophilicity Conformational Analysis Fragment Library Design Drug-Likeness

Fragment-Based Screening: MW vs. Benzenesulfonamide Analog

In fragment-based drug discovery (FBDD), compliance with the 'Rule of Three' (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) is a key selection criterion. N-(2-phenylethyl)methanesulfonamide (MW 199.27 g/mol) falls well within these parameters [1]. The corresponding benzenesulfonamide analog, N-(2-phenylethyl)benzenesulfonamide (CAS 77198-99-3), has a molecular weight of 261.34 g/mol—an increase of 62.07 Da (31% larger) [2]. For FBDD libraries, this 62 Da difference is significant: it impacts ligand efficiency metrics and leaves less room for subsequent chemical elaboration before exceeding lead-like MW thresholds.

MW vs. Benzenesulfonamide Analog
Head-to-head
ΔMW = −62.07 g/mol (−23.8% smaller); target conforms to Rule of Three (MW
Preserves synthetic headroom for lead optimization.
Fragment-based drug discovery context.
Patent-Validated Scaffold
Class-level
Core scaffold in patents US20120122920A1 and US8809584 for privileged sulfonamide library construction.
Supports IP-positioned library design.
Source-specific review; computational library design.
Fragment-Based Drug Discovery Molecular Weight Rule of Three Ligand Efficiency Sulfonamide Library

Patent-Validated Privileged Phenylethylsulfonamide Scaffold

The N-substituted-N-phenylethylsulfonamide scaffold, of which N-(2-phenylethyl)methanesulfonamide is the prototypical member, is specifically claimed in two US patents (US20120122920A1 and US8809584) as a privileged chemotype for constructing compound libraries intended for biological and pharmacological screening [1][2]. The patents describe libraries designed using computational techniques including virtual library screening and pharmacophore-based searches, explicitly targeting the identification of lead compounds that modulate the functional activity of biological targets relevant to inflammation and other diseases [1]. This patent protection and explicit design rationale elevate the scaffold beyond a generic building block to a recognized starting point for hit and lead generation.

Patent-Validated Scaffold
Class-level
Core scaffold in patents US20120122920A1 and US8809584 for privileged sulfonamide library construction.
Supports IP-positioned library design.
Source-specific review; computational library design.
Chemical Library Drug Discovery Privileged Scaffold High-Throughput Screening Lead Identification

N-(2-Phenylethyl)methanesulfonamide: Key Application Scenarios


SARS-CoV-2 Mpro Fragment-Based Lead Discovery

Research groups engaged in antiviral drug discovery against SARS-CoV-2 can directly leverage N-(2-phenylethyl)methanesulfonamide as a validated starting fragment. The compound has been co-crystallized with Mpro (PDB 5R7Y) and demonstrated more potent docking scores than lopinavir [1]. Its experimentally resolved binding mode enables immediate structure-guided optimization, and the availability of a defined synthetic route via methanesulfonyl chloride and 2-phenylethylamine [2] facilitates rapid analog generation. Procurement of this fragment provides a direct entry point into a clinically relevant target with existing structural data, bypassing the need for de novo fragment screening.

Diversity-Oriented Sulfonamide Library Construction

For organizations building or augmenting fragment- or lead-like screening libraries, N-(2-phenylethyl)methanesulfonamide fills a specific niche in physicochemical space (XLogP3 1.5, MW 199.27, 4 rotatable bonds) that is not occupied by the common N-benzylmethanesulfonamide (XLogP3 ~1.7, MW 185.24, 3 rotatable bonds) or N-(2-phenylethyl)benzenesulfonamide (MW 261.34) [1][2][3]. Its inclusion increases library diversity in the sulfonamide subclass. Furthermore, the scaffold is explicitly covered by patents US20120122920A1 and US8809584 as a core for library construction [4], providing a potential intellectual property framework for screening campaigns.

PTP1B Allosteric Inhibitor Development

The compound's validated allosteric binding to PTP1B (PDB 5QDI), combined with a quantified Ki of 5.1 μM [1], makes it a structurally characterized starting point for developing allosteric PTP1B modulators. Unlike orthosteric PTP1B inhibitors that target the highly charged catalytic site and often suffer from poor cell permeability, allosteric binders offer a potential path to more drug-like molecules. The co-crystal structure [2] enables rational design of analogs with improved affinity and selectivity, and the compound's Rule-of-Three compliance (MW < 300, clogP ≤ 3) preserves substantial optimization headroom.

Norovirus 3CL Protease Inhibitor Discovery

N-(2-phenylethyl)methanesulfonamide was identified as one of only two active-site-binding fragments out of 844 screened against the human norovirus 3C-like protease (SV3CP), with confirmed inhibitory activity in kinetic assays [1]. The co-crystal structure (PDB 6T2I, resolution 1.61 Å) provides atomic-level detail of the binding interactions [2]. For teams targeting norovirus—a pathogen responsible for approximately 99% of viral foodborne illness with no approved antiviral therapy—this fragment represents one of the very few experimentally validated starting points available commercially, offering a significant competitive advantage over uncharacterized alternatives.

Application
Selection Property
Validation Focus
SARS-CoV-2 Mpro lead discovery
Crystallographically resolved Mpro binding mode
In silico docking model review
Diversity-oriented sulfonamide library construction
Distinct XLogP3 and conformational flexibility
Fragment chemical space coverage
PTP1B allosteric inhibitor development
Validated allosteric binding site and quantified Ki
Allosteric pathway-response context
Norovirus 3CL protease inhibitor discovery
Confirmed active-site binding in fragment screen (2/844 hits)
Kinetic assay endpoint review
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